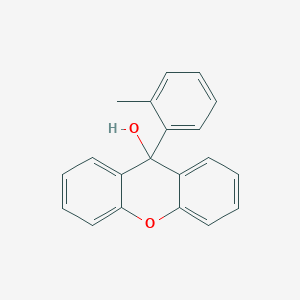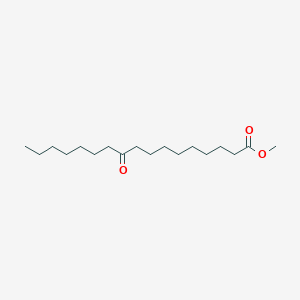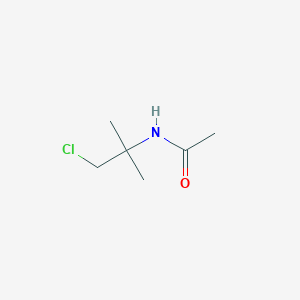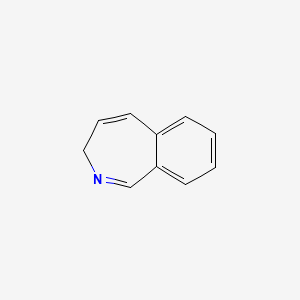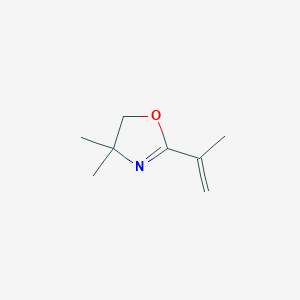
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazoles often involves continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a reactor column allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Cycloaddition: Diels–Alder reactions involving oxazole as dienes with electrophilic alkenes to form pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, DBU, bromotrichloromethane, and fluorinating agents like DAST and Deoxo-Fluor® .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions within the ring.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1606-52-6 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4,4-dimethyl-2-prop-1-en-2-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-9-8(3,4)5-10-7/h1,5H2,2-4H3 |
InChI Key |
UZAAWTQDNCMMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


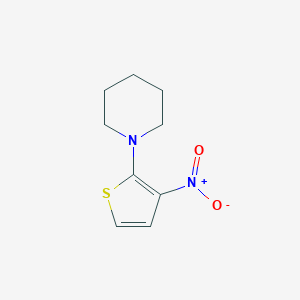

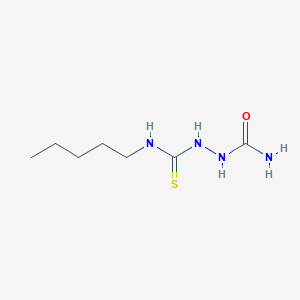
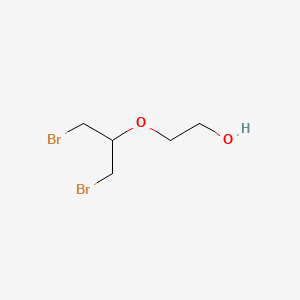
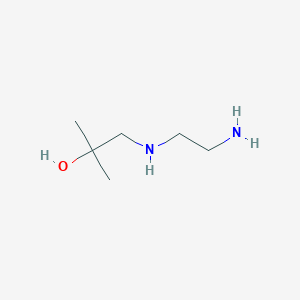
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

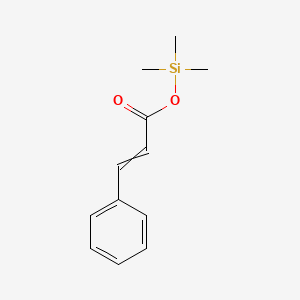
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
